MLN120B, chemically named N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide, is a synthetic, small molecule belonging to the β-carboline derivative class []. It has been primarily investigated in scientific research for its role as a potent and selective inhibitor of IκB kinase β (IKKβ) [, , , , , ]. This kinase plays a crucial role in the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in various cellular processes, including inflammation, immune response, cell growth, and apoptosis [, , ].
The synthesis of MLN120B involves several chemical reactions that typically require advanced organic synthesis techniques. While specific synthetic routes are proprietary, it is known that MLN120B can be produced through standard methods in medicinal chemistry, including:
The compound's synthesis must adhere to strict quality control measures to ensure reproducibility and efficacy in biological assays .
MLN120B has a defined chemical structure that can be represented with a specific molecular formula. The structural features include:
While detailed structural data is proprietary, it is known that MLN120B's design allows for effective interaction with the IκB kinase beta active site, facilitating its role as an inhibitor .
MLN120B primarily acts by inhibiting the phosphorylation of IκBα, which prevents the degradation of IκB proteins. This inhibition leads to:
The mechanism by which MLN120B exerts its effects involves several key steps:
Experimental data indicate that MLN120B effectively reduces NF-κB activity in various multiple myeloma cell lines in a dose-dependent manner .
MLN120B exhibits several notable physical and chemical properties:
MLN120B has significant potential applications in scientific research and clinical settings:
MLN120B (ML120B) is a potent, ATP-competitive inhibitor of IκB kinase β (IKKβ), exhibiting an IC₅₀ of 60 nM. Its mechanism hinges on precise structural interactions within the IKKβ kinase domain. IKKβ contains an activation loop requiring phosphorylation at Ser¹⁷⁷ and Ser¹⁸¹ for full activity [7] [10]. MLN120B occupies the ATP-binding pocket through:
This binding sterically impedes ATP access and prevents activation loop phosphorylation, rendering IKKβ catalytically inactive. X-ray crystallography confirms MLN120B stabilizes IKKβ in a closed conformation, restricting conformational flexibility essential for substrate phosphorylation [7].
Table 1: Kinase Inhibition Profile of MLN120B
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ for IKKβ | 60 nM | In vitro kinase assay |
Selectivity vs IKKα | >1000-fold (>100 μM IC₅₀) | Kinase panel screening |
Selectivity vs other kinases | >1000-fold (30+ tested) | Broad-spectrum kinase profiling [4] [7] |
By inhibiting IKKβ, MLN120B blocks the phosphorylation of IκBα at critical serine residues (Ser³²/Ser³⁶). In multiple myeloma (MM) cell lines (RPMI8226, INA6), MLN120B (1.25-20 μM) dose-dependently suppressed:
Consequently, canonical NF-κB dimers (p50-p65) remain sequestered in the cytoplasm. Electrophoretic mobility shift assays (EMSAs) in MM.1S and RPMI8226 cells demonstrated 80-95% reduction in NF-κB DNA-binding activity after MLN120B treatment (10 μM, 2h) [1] [6]. This blockade disrupts transcription of pro-survival genes (BCL-XL, cIAP1/2, cyclin D1) and cytokines (IL-6, TNFα), directly linking IKKβ inhibition to anti-tumor effects [1] [3].
Table 2: MLN120B Effects on NF-κB Signaling Components in Cancer Models
Cell Line/Model | Effect on IκBα Phosphorylation | NF-κB Nuclear Translocation | Functional Outcome |
---|---|---|---|
RPMI8226 (MM) | ~90% inhibition (20 μM) | >80% reduction | 70% growth inhibition (72h) [5] |
MM.1S (MM) | Minimal effect | Unchanged | Limited cytotoxicity [2] |
Lewis rat (arthritis) | Not measured | Reduced in joints | 50% paw swelling reduction (30 mg/kg) [5] |
MLN120B exhibits exceptional selectivity for IKKβ over IKKα:
This specificity was validated physiologically:
Table 3: Selectivity Benchmarking of MLN120B Against Clinical IKKβ Inhibitors
Inhibitor | IKKβ IC₅₀ (nM) | IKKα Selectivity | Key Off-Targets |
---|---|---|---|
MLN120B | 60 | >1000-fold | None reported (>10 μM) |
TPCA-1 | 18 | 22-fold | STAT3 |
PHA-408 | 10-40 | >350-fold | PIM-1 (IC₅₀ 600 nM) |
SC-514 | 3000-12000 | >15-fold | CDK2, Aurora A, MSK |
Data compiled from kinase profiling studies [4] [7]
The non-canonical NF-κB pathway relies on NIK-dependent IKKα activation, leading to p100 phosphorylation and RelB-p52 dimer generation [3] [6]. MLN120B's design confers minimal interference:
Functional studies confirm:
Comprehensive Compound List
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1